2-[4-Oxo-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl]acetamide
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Overview
Description
2-[4-Oxo-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Oxo-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of a quinazoline derivative with a cyclohexanone derivative under specific conditions to form the spiro structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-Oxo-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions such as specific pH, temperature, and solvent environments to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives .
Scientific Research Applications
2-[4-Oxo-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-Oxo-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
- 4-{(1E)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-1-yl}-1,2-phenylene .
Uniqueness
What sets 2-[4-Oxo-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl]acetamide apart is its unique spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H25N3O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H25N3O2S/c1-2-12-25-20(27)18-19(24-21(25)28-14-17(23)26)16-9-5-4-8-15(16)13-22(18)10-6-3-7-11-22/h2,4-5,8-9H,1,3,6-7,10-14H2,(H2,23,26) |
InChI Key |
JOKGJQNRIVKHQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC(=O)N |
Origin of Product |
United States |
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